molecular formula C24H17F2N3O3 B4290808 2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

Cat. No.: B4290808
M. Wt: 433.4 g/mol
InChI Key: BMOBIKUPZYBFLM-UHFFFAOYSA-N
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Description

2-(3,4-Difluorobenzoyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorobenzoyl and nitrophenyl groups attached to a tetrahydro-beta-carboline core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the difluorobenzoyl and nitrophenyl intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorobenzoyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Difluorobenzoyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O3/c25-19-10-7-15(13-20(19)26)24(30)28-12-11-18-17-3-1-2-4-21(17)27-22(18)23(28)14-5-8-16(9-6-14)29(31)32/h1-10,13,23,27H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOBIKUPZYBFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 2
Reactant of Route 2
2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 4
Reactant of Route 4
2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 5
Reactant of Route 5
2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 6
Reactant of Route 6
2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

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